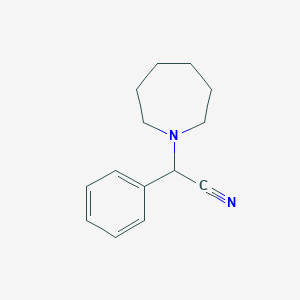
Azepan-1-yl(phenyl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azepan-1-yl(phenyl)acetonitrile is a chemical compound with the molecular formula C14H18N2 . It has a molecular weight of 214.31 .
Molecular Structure Analysis
The InChI code for Azepan-1-yl(phenyl)acetonitrile is 1S/C14H18N2/c15-12-14 (13-8-4-3-5-9-13)16-10-6-1-2-7-11-16/h3-5,8-9,14H,1-2,6-7,10-11H2 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
Azepan-1-yl(phenyl)acetonitrile is a solid at room temperature .Aplicaciones Científicas De Investigación
C14H18N2 C_{14}H_{18}N_{2} C14H18N2
and a molecular weight of 214.31 g/mol . Below is a comprehensive analysis of its scientific research applications across various fields:Medicine
In the field of medicine, Azepan-1-yl(phenyl)acetonitrile is utilized as a biochemical for proteomics research . Its properties allow for the exploration of protein interactions and functions, which can lead to the development of new therapeutic agents.
Biochemistry
In biochemistry, Azepan-1-yl(phenyl)acetonitrile can be a valuable tool for studying enzyme-catalyzed reactions and metabolic pathways. It may act as a substrate or inhibitor in enzymatic assays, helping to elucidate the mechanisms of action of various enzymes .
Pharmacology
This compound’s role in pharmacology could be significant, especially in the context of drug discovery and development. It might serve as a precursor or an intermediate in the synthesis of pharmaceuticals that target specific receptors or enzymes .
Analytical Chemistry
Analytical chemists might employ Azepan-1-yl(phenyl)acetonitrile in the development of new analytical methods. It could be used as a standard or a reagent in chromatography, spectroscopy, or mass spectrometry to quantify or identify other substances .
Chemical Engineering
Finally, in chemical engineering, there could be interest in the process development aspects of Azepan-1-yl(phenyl)acetonitrile. This includes optimizing its synthesis, purification, and scaling up production to meet research and industrial demands .
Safety and Hazards
Propiedades
IUPAC Name |
2-(azepan-1-yl)-2-phenylacetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2/c15-12-14(13-8-4-3-5-9-13)16-10-6-1-2-7-11-16/h3-5,8-9,14H,1-2,6-7,10-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDTVIWLDOORMEX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(C#N)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

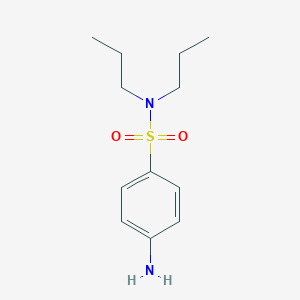
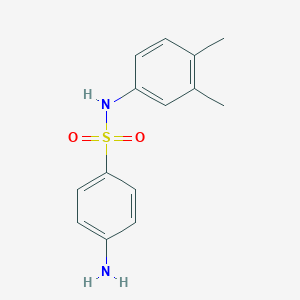

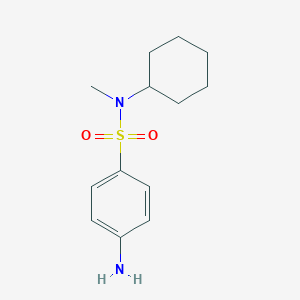
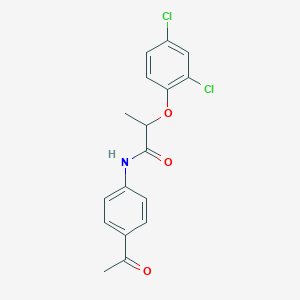
![N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzamide](/img/structure/B185601.png)
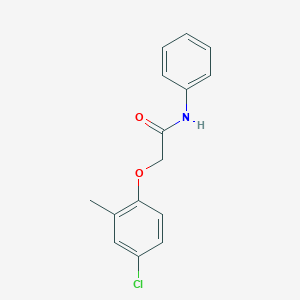
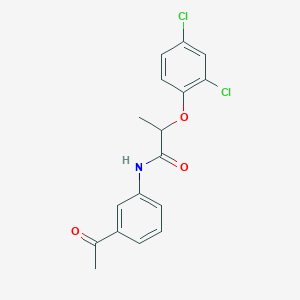
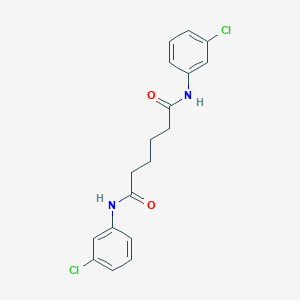
![Acetamide, N-[4-[(dimethylamino)sulfonyl]phenyl]-](/img/structure/B185608.png)
![N-[4-[(2,5-dimethoxyphenyl)sulfamoyl]phenyl]acetamide](/img/structure/B185609.png)

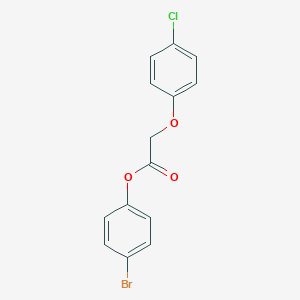
![2-[(5-Methylthiophen-2-yl)methylideneamino]benzamide](/img/structure/B185616.png)